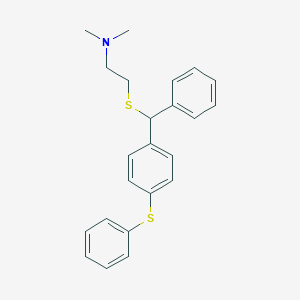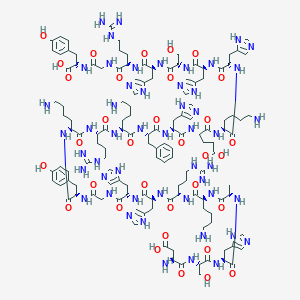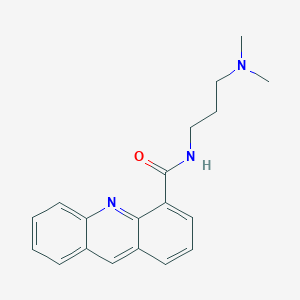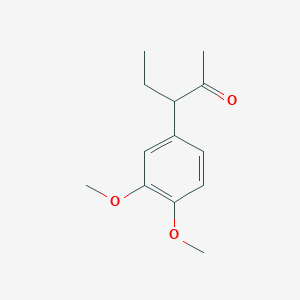
3-(3,4-Dimethoxyphenyl)pentan-2-one
描述
3-(3,4-Dimethoxyphenyl)pentan-2-one is an organic compound known for its aromatic properties, making it a valuable component in the fragrance and flavor industry. Its molecular formula is C13H18O3, and it is characterized by the presence of a dimethoxyphenyl group attached to a pentan-2-one backbone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)pentan-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of diisohomoeugenol, which is oxidized with chromium (VI) oxide to form the desired compound . Another method involves the hydrolysis of a precursor compound using mineral acids such as diluted sulfuric acid or hydrogen chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation and hydrolysis processes. The use of chromium (VI) oxide as an oxidizing agent is common, although alternative methods using safer and more environmentally friendly reagents are being explored .
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
科学研究应用
3-(3,4-Dimethoxyphenyl)pentan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anxiolytic properties.
Industry: Utilized in the fragrance and flavor industry for its aromatic properties.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)pentan-2-one involves its interaction with various molecular targets and pathways. For instance, its anxiolytic effects are believed to be mediated through the modulation of neurotransmitter systems in the brain. The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but has a different backbone structure.
3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Contains additional hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
3-(3,4-Dimethoxyphenyl)pentan-2-one is unique due to its specific combination of the dimethoxyphenyl group and the pentan-2-one backbone, which imparts distinct aromatic properties and reactivity. This makes it particularly valuable in the fragrance and flavor industry, as well as in scientific research for its potential biological activities .
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-11(9(2)14)10-6-7-12(15-3)13(8-10)16-4/h6-8,11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNQJRJHNNHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536603 | |
| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105638-31-1 | |
| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



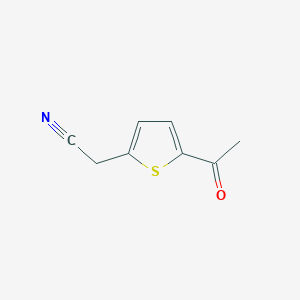
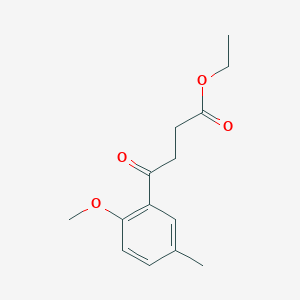
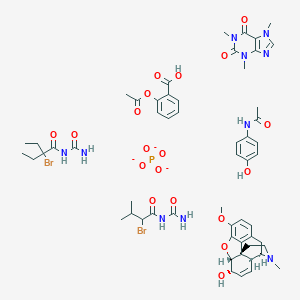
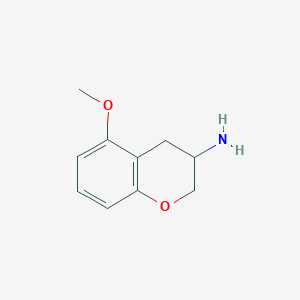
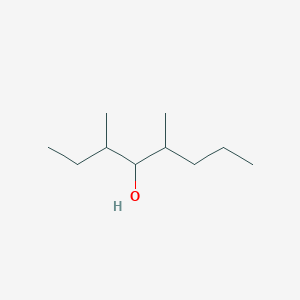
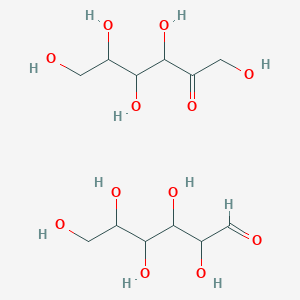
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
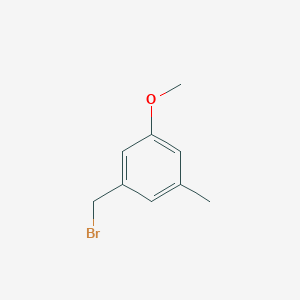
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
